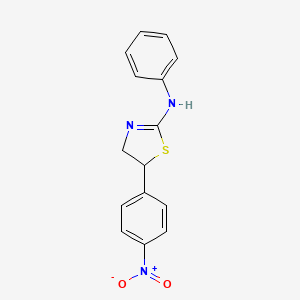
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine, also known as NPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPTB belongs to the class of thiazole compounds and has a unique chemical structure that makes it a promising candidate for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Characterization
Thiazole derivatives, including those related to 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine, are often subjects of organic synthesis studies. For instance, Kumar et al. (2013) synthesized heterocyclic azodyes using a thiadiazole compound, highlighting the synthetic versatility of thiazole derivatives in producing dyes with potential applications in material science and biological labeling (Kumar et al., 2013). Androsov (2008) explored the synthesis of indolium-2-thiolates through the transformation of a thiadiazole compound, illustrating the complex reactions thiazole derivatives can undergo and their potential in creating novel organic compounds with unique properties (Androsov, 2008).
Biological Activities
Thiazole compounds are also known for their biological activities, making them valuable in medicinal chemistry and drug design. For example, Bielenica et al. (2017) investigated the cytotoxic and anti-HIV properties of thiazolidin-4-one derivatives, suggesting that thiazole-based compounds can serve as leads for the development of therapeutic agents (Bielenica et al., 2017).
Material Science Applications
In material science, thiazole derivatives have been explored for their inhibitory properties in corrosion science. Tang et al. (2009) studied the corrosion inhibition efficiency of amino thiadiazoles on copper, indicating that thiazole derivatives could have applications in protecting metals from corrosion, which is crucial in industrial processes and material preservation (Tang et al., 2009).
Wirkmechanismus
Target of Action
The compound contains a thiazole ring, which is a common motif in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds containing a thiazole ring have been found to interact with a variety of biochemical pathways .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds. For example, certain compounds may be more stable and active at certain pH levels .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including carbonic anhydrase and glycosidase enzymes . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that further participate in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids . These interactions can lead to the inhibition or activation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit changes in stability and degradation, which can impact its long-term effects on cellular function . In in vitro studies, this compound has demonstrated a relatively stable profile, with minimal degradation observed under controlled conditions . In in vivo studies, the compound’s stability may be influenced by various factors, such as enzymatic activity and environmental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates . For example, this compound has been shown to modulate the activity of enzymes involved in the glycolytic pathway, thereby affecting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with various transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can also be influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can impact gene expression and DNA repair processes .
Eigenschaften
IUPAC Name |
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-16-15(21-14)17-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDIFCAPHPKLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)

![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
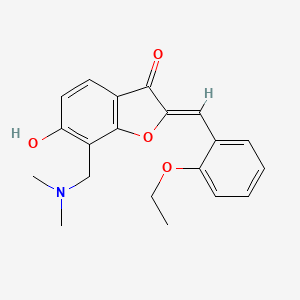
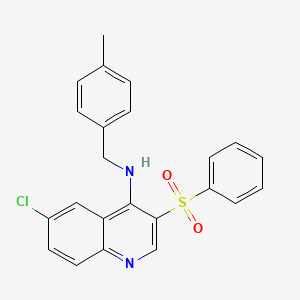
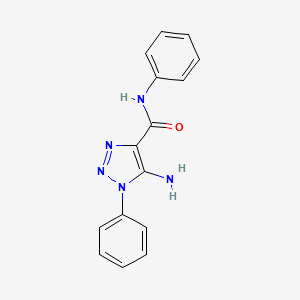
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)

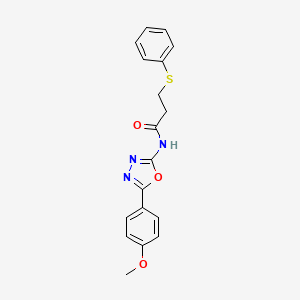
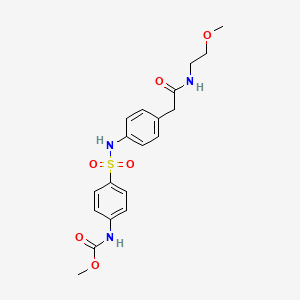
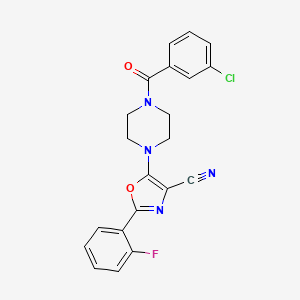
![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)